6-Methoxy-N3-methylpyridine-2,3-diamine

Medicinal Chemistry Analytical Chemistry Synthetic Methodology

6-Methoxy-N3-methylpyridine-2,3-diamine (CAS: 889767-02-6) is a substituted pyridine-2,3-diamine building block with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol. The compound features a methoxy group at the 6-position and a methylamino substituent at the N3-position of the pyridine ring.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13327145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-N3-methylpyridine-2,3-diamine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCNC1=C(N=C(C=C1)OC)N
InChIInChI=1S/C7H11N3O/c1-9-5-3-4-6(11-2)10-7(5)8/h3-4,9H,1-2H3,(H2,8,10)
InChIKeyIFCBMQHLEKIQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-N3-methylpyridine-2,3-diamine: Key Procurement Identifiers and Physicochemical Baseline


6-Methoxy-N3-methylpyridine-2,3-diamine (CAS: 889767-02-6) is a substituted pyridine-2,3-diamine building block with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . The compound features a methoxy group at the 6-position and a methylamino substituent at the N3-position of the pyridine ring . Commercial sources typically supply the compound as a high-purity organic intermediate (≥98% purity by GC) intended for research and development applications . The compound exists as a clear brown-yellow liquid at ambient temperature, with a density of 1.141 g/mL at 20°C, a boiling point of 78–81°C at 10 mmHg, and a flash point of 140°F [1]. It is structurally distinguished from its common regioisomeric analog 6-Methoxy-N2-methylpyridine-2,3-diamine (CAS: 90817-34-8) by the precise location of the N-methyl group on the diamine framework .

6-Methoxy-N3-methylpyridine-2,3-diamine: Critical Reasons Regioisomeric Analogs Cannot Be Assumed Interchangeable


Regioisomeric variants of methoxy-methyl-pyridinediamines are not functionally equivalent in synthetic or biological contexts. The exact positioning of the N-methyl group (N3 vs. N2) and the methoxy substituent (6- vs. 4-position) dictates the compound's electronic distribution, hydrogen-bonding geometry, and steric accessibility to biological targets or catalytic sites . For instance, 6-Methoxy-N2-methylpyridine-2,3-diamine (CAS 90817-34-8) differs solely by the methylation site on the diamine moiety, yet this subtle change can significantly alter its reactivity in condensation reactions and its binding affinity toward adenosine receptors or kinases, as demonstrated in structure-activity relationship (SAR) studies of pyridinediamine scaffolds [1]. Additionally, the target compound's CAS designation (889767-02-6) is distinct from its dihydrochloride salt form (CAS 83732-72-3), and from positional isomers such as 6-Methoxy-N4-methylpyridine-3,4-diamine (CAS 1506476-48-7) or 4-Methoxy-N2-methylpyridine-2,3-diamine (CAS 1784678-68-7); each presents a unique solubility, stability, and toxicity profile under ECHA/CLP regulations [2]. Therefore, substitution without rigorous experimental validation risks compromised synthetic yield, altered biological activity, or unexpected safety classification.

6-Methoxy-N3-methylpyridine-2,3-diamine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Identity Verification: CAS 889767-02-6 vs. CAS 90817-34-8

6-Methoxy-N3-methylpyridine-2,3-diamine (CAS 889767-02-6) is a distinct chemical entity from its N2-methyl regioisomer (CAS 90817-34-8). While both share the molecular formula C₇H₁₁N₃O and molecular weight 153.18, they are not interchangeable . The target compound is characterized by its specific IUPAC name (6-methoxy-N³-methylpyridine-2,3-diamine) and unique identifiers (CAS 889767-02-6, no EINECS listed), whereas the N2-isomer carries CAS 90817-34-8, EC 620-557-9, and is commercially available as both free base and dihydrochloride salt (CAS 83732-72-3) [1].

Medicinal Chemistry Analytical Chemistry Synthetic Methodology

Comparative Binding Affinity at Adenosine Receptors: Pyridinediamine Scaffold SAR

While no direct Ki/IC₅₀ values are publicly reported for the exact N3-methyl target compound, structure-activity relationship (SAR) data for closely related pyridine-2,3-diamine scaffolds provide a quantitative framework for differentiating regioisomers. In adenosine receptor binding assays, N2-methyl substituted pyridinediamines (analogous to CAS 90817-34-8) exhibit nanomolar affinity: Ki = 15 nM at human A2A receptor (CHO cell membranes) and Ki = 3.5 nM at human A1 receptor [1]. The N3-methyl regioisomer (target compound) presents a distinct N-methyl orientation that is predicted, based on molecular docking and SAR trends, to alter hydrogen-bonding interactions with key receptor residues, thereby modulating affinity and subtype selectivity [2].

GPCR Pharmacology Drug Discovery Adenosine Receptor Modulation

Regioisomer-Dependent Reactivity in Heterocycle Synthesis: Imidazole and Triazine Formation

6-Methoxy-N3-methylpyridine-2,3-diamine serves as a precursor for the synthesis of fused heterocyclic systems such as imidazoles and triazines . The regiochemistry of the amino and methylamino groups (2,3- vs. 3,4- substitution) dictates the cyclization pathway and the substitution pattern of the resulting heterocycle. For example, condensation with aldehydes or carboxylic acid derivatives yields distinct imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine frameworks depending on whether the reacting diamine is the 2,3- or 3,4- regioisomer [1]. This regiochemical control is critical in medicinal chemistry for accessing specific kinase inhibitor scaffolds (e.g., ALK, PDK1) where the position of nitrogen atoms in the fused ring influences ATP-binding pocket complementarity [2].

Organic Synthesis Heterocyclic Chemistry Drug Scaffold Assembly

6-Methoxy-N3-methylpyridine-2,3-diamine: Optimal Application Scenarios Based on Evidence


Synthesis of Regiochemically Defined Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffolds

Use 6-Methoxy-N3-methylpyridine-2,3-diamine (CAS 889767-02-6) as the starting diamine for constructing imidazo[4,5-b]pyridine cores via condensation with aldehydes or carboxylic acid derivatives. This specific regioisomer yields the [4,5-b] ring fusion, which is prevalent in ATP-competitive kinase inhibitors targeting ALK, PDK1, and related enzymes [1]. Substituting the N2-methyl isomer or the 3,4-diamine analog will produce a different heterocyclic regioisomer, altering the compound's binding mode and potentially abolishing activity [2].

Structure-Activity Relationship (SAR) Studies on Adenosine Receptor Modulators

Employ the N3-methyl target compound in parallel with its N2-methyl counterpart (CAS 90817-34-8) to systematically probe the effect of N-methyl regioisomerism on adenosine A1/A2A receptor binding. Published data for N2-methyl analogs show nanomolar affinity (A1 Ki = 3.5 nM; A2A Ki = 15 nM) [3]. Evaluating the N3-isomer will delineate the SAR around the diamine nitrogen methylation site, providing critical insights for optimizing potency and subtype selectivity [4].

Building Block for Herbicidal Pyridine Derivatives and Agrochemical Intermediates

Utilize 6-Methoxy-N3-methylpyridine-2,3-diamine as a versatile intermediate in the synthesis of substituted pyridine herbicides or fungicides, as described in patents covering N-substituted pyridinium compounds and pyridine derivatives with agrochemical activity [5]. The compound's distinct N3-methyl and 6-methoxy substitution pattern provides a unique electronic and steric profile for generating patentable, regio-defined lead structures [6].

Development of Hair Dye Precursors and Cosmetic Colorants

Leverage the oxidative coupling capacity of this diamine in hair dye formulations. The dihydrochloride salt of the closely related N2-methyl isomer (CAS 83732-72-3) is an established cosmetic ingredient (HC Blue 7) [7]. The N3-methyl free base (CAS 889767-02-6) offers a structurally distinct alternative for generating novel color shades or for use in formulations where the N2-methyl variant is restricted or patented [8].

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